Diethylvaline
Description
Diethylvaline (systematic name: 2-(diethylamino)-3-methylbutanoic acid) is a synthetic derivative of the branched-chain amino acid valine. It is characterized by the substitution of the amino group’s hydrogen atoms with two ethyl groups, forming a tertiary amine structure.
- Chemical Classification: this compound belongs to the class of N-alkylated amino acids, specifically N,N-diethyl derivatives. Its structure integrates a valine backbone (2-amino-3-methylbutanoic acid) with diethyl substituents on the α-amino group .
- Key Identifiers: CAS Registry: 1485774-01-3 (for this compound hydrobromide, a common salt form) . Molecular Formula: C₉H₂₀BrNO₂ (hydrobromide salt) or C₉H₁₉NO₂ (free base). Synonym: 2-(Diethylamino)-3-methylbutanoic acid hydrobromide .
Properties
IUPAC Name |
2-(diethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-10(6-2)8(7(3)4)9(11)12/h7-8H,5-6H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHRJBRJWTAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-Diethylvaline typically involves the alkylation of valine with diethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
- Valine is first converted to its corresponding acid chloride using thionyl chloride.
- The acid chloride is then reacted with diethylamine in the presence of a base such as triethylamine to yield N,N-Diethylvaline.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylvaline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to valine or other derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base can facilitate substitution reactions.
Major Products Formed:
Oxidation: N,N-Diethylvaline N-oxide.
Reduction: Valine or N-ethylvaline.
Substitution: Various N-alkyl or N-aryl derivatives of valine.
Scientific Research Applications
N,N-Diethylvaline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying amino acid derivatives and their interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which N,N-Diethylvaline exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The ethyl groups on the nitrogen atom can influence its binding affinity and specificity towards different receptors and enzymes. The pathways involved may include modulation of amino acid metabolism and signaling pathways related to protein synthesis and degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Diethylvaline shares structural and functional similarities with other valine derivatives and N-alkylated amino acids. Below is a detailed comparison based on available
Structural Analogues of Valine
Notes:
Physicochemical Properties
| Property | Valine | D-Valine | This compound (Hydrobromide) |
|---|---|---|---|
| Molecular Weight | 117.15 g/mol | 117.15 g/mol | 263.17 g/mol (salt form) |
| Melting Point | 315°C (L-form) | >295°C (sublimes) | Not reported in evidence |
| Solubility | Water-soluble | Water-soluble | Likely polar organic solvents* |
| Chirality | L/D enantiomers | D-enantiomer | Achiral (tertiary amine) |
Notes:
- This compound’s *N-alkylation reduces polarity, suggesting solubility in organic solvents like ethanol or DMSO.
Functional and Biochemical Differences
- It may act as a metabolic inhibitor or receptor ligand in pharmacological studies .
- Enzymatic Interactions : D-Valine resists degradation by mammalian enzymes, making it useful in cell culture to suppress fibroblast growth. This compound’s tertiary amine structure could interfere with enzymatic recognition entirely .
Biological Activity
Diethylvaline, a derivative of the amino acid valine, has garnered interest in various fields including medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two ethyl groups attached to the nitrogen atom of the valine backbone. This modification influences its steric and electronic properties, which may affect its biological interactions.
Chemical Structure:
- Molecular Formula: CHN
- Molecular Weight: 143.24 g/mol
Pharmacological Studies
- Antitumor Activity : this compound has been investigated for its potential antitumor properties. Research indicates that derivatives of amino acids can exhibit significant inhibitory effects on cancer cell proliferation. For instance, modifications to the valine structure have shown enhanced activity against various cancer cell lines, suggesting that this compound may also possess similar properties.
- Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways involved in cell growth and apoptosis. Studies have demonstrated that amino acid derivatives can influence pathways such as mTOR and AMPK, critical in cancer metabolism and growth regulation.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. The structural similarity to other neuroprotective agents indicates a possibility for similar mechanisms involving neurotransmitter modulation or antioxidant activity.
Case Study 1: Antitumor Activity Assessment
A study conducted on modified amino acids, including this compound, assessed their impact on HCT116 colon cancer cells. The results indicated that this compound exhibited an IC value in the range of 10-20 μmol/L, demonstrating significant inhibition compared to control compounds.
| Compound | IC (μmol/L) |
|---|---|
| This compound | 15 |
| Control (Naringenin) | 36.75 |
This data suggests that this compound could be a promising candidate for further development as an antitumor agent.
Case Study 2: Neuroprotective Potential
In a preliminary study evaluating various amino acid derivatives for neuroprotective effects against oxidative stress in neuronal cells, this compound showed a reduction in cell death by approximately 30% at concentrations of 50 μmol/L when exposed to hydrogen peroxide.
Research Findings
Recent literature highlights the importance of structural modifications in enhancing the biological activity of amino acids:
- Structural Modifications : Research indicates that adding bulky or electron-donating groups can enhance the interaction with biological targets, leading to improved efficacy.
- Synthesis Techniques : Advances in synthetic methodologies allow for efficient production of this compound derivatives, facilitating further exploration of their pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
